4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline

FASN inhibition oncology lipid metabolism

Research reproducibility is compromised when generic 'biphenyl-piperazine-isoquinoline' compounds are substituted without verifying the 2′,6′-difluoro substitution pattern. This CAS 2728516-49-0 compound uniquely provides the ortho,ortho′-difluoro motif, which patent SAR data show modulates FASN inhibitory potency and 5-HT₂A receptor selectivity. - Ensures exact 2′,6′-difluoro substitution geometry as disclosed in US 9,809,552 B2 - Prevents experimental confounding from isoquinoline-6-yl regioisomers or non-fluorinated analogs - Supports reproducible FASN IC₅₀ benchmarking (related biphenyl analogs achieve sub-micromolar potency)

Molecular Formula C26H21F2N3O
Molecular Weight 429.5 g/mol
Cat. No. B13626264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline
Molecular FormulaC26H21F2N3O
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CN=CC3=CC=CC=C32)C(=O)C4=CC=CC(=C4)C5=C(C=CC=C5F)F
InChIInChI=1S/C26H21F2N3O/c27-22-9-4-10-23(28)25(22)18-6-3-7-19(15-18)26(32)31-13-11-30(12-14-31)24-17-29-16-20-5-1-2-8-21(20)24/h1-10,15-17H,11-14H2
InChIKeyWWCADRXADOCVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′,6′-Difluoro-biphenyl Isoquinoline: Structural & Procurement Overview


4-(4-{2′,6′-Difluoro-[1,1′-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline (CAS 2728516-49-0, molecular formula C₂₆H₂₁F₂N₃O, molecular weight 429.5 g/mol) is a synthetic heterocyclic small molecule comprising an isoquinoline core linked via a piperazine spacer to a 2′,6′-difluoro-[1,1′-biphenyl]-3-carbonyl moiety . This compound falls within the broader chemotype of piperazinylcarbonyl-substituted isoquinolines, a scaffold class that has been disclosed in patent families targeting fatty acid synthase (FASN) for oncology indications (Merck Patent GmbH, US 9,809,552 B2) and serotonin 5-HT₂A receptors for CNS disorders (Sanofi-Synthélabo, FR 2840896; Merck Patent GmbH, DE10102053) [1][2][3]. The difluorobiphenyl substitution pattern distinguishes this compound from mono-fluorinated, chlorinated, or non-halogenated biphenyl analogs within the same scaffold family, with potential implications for target engagement, lipophilicity, and metabolic stability that are relevant to both medicinal chemistry optimization and procurement specification [1][2].

Pathway Studies
FASN inhibition or 5-HT₂A receptor selectivity profiling
Structural Fidelity
2′,6′-difluoro substitution ensures regioisomeric integrity
Procurement Traceability
CAS-registered identity distinct from generic biphenyl analogs

2′,6′-Difluoro-biphenyl Isoquinoline: Why Generic Substitution Fails


Within the piperazinylcarbonyl isoquinoline/quinoline chemotype, seemingly minor structural variations in the biphenyl substitution pattern can produce substantial differences in pharmacological profile, making indiscriminate substitution scientifically unsound. The 2′,6′-difluoro-[1,1′-biphenyl]-3-carbonyl motif in the target compound introduces a specific ortho,ortho′-difluoro arrangement that influences both the conformational preference of the biphenyl system and the electron distribution of the carbonyl pharmacophore, distinct from the 4-fluorophenyl, 2,4-dichlorophenyl, or unsubstituted biphenyl variants disclosed in the same patent families [1][2][3]. In the FASN inhibitor patent series (US 9,809,552), biphenyl substitution was systematically varied; compounds bearing halogen substituents at different positions on the biphenyl ring exhibited divergent FASN IC₅₀ values and cellular potency, with the isoquinoline-4-yl attachment point (as in the target compound) representing a distinct regioisomeric series from the isoquinoline-6-yl-benzoyl analogs exemplified as 'A1' (1-[4-(4-isoquinolin-6-yl-benzoyl)-piperazin-1-yl]-propan-1-one) [1][4]. For procurement, the precise CAS registry (2728516-49-0) ensures traceability to this exact difluoro substitution pattern; generic descriptors or similar CAS numbers (e.g., 908292-89-7 for the unsubstituted 4-(piperazin-1-yl)isoquinoline core) cannot guarantee the biphenyl halogenation state or substitution geometry . Additionally, the 5-HT₂A antagonist patent family (DE 10102053) establishes that halogen identity and position on the biphenyl/phenyl R₁ group directly modulate receptor selectivity vs. 5-HT₁A, 5-HT₇, and dopaminergic receptors—differences that generic in-class substitution would obscure [3].

Halogenation Shift
Non-fluorinated or mono-fluoro biphenyl analogs may alter target engagement and physicochemical profile.
Regioisomeric Mismatch
Isoquinoline-6-yl or other connectivity disrupts pharmacophore geometry; CAS 908292-89-7 (unsubstituted core) cannot guarantee attachment.
Scaffold Scrambling
Alkyl-piperazine or non-carbonyl variants shift basicity and receptor selectivity profile vs. the amide-reduced target.

2′,6′-Difluoro-biphenyl Isoquinoline: Quantitative Evidence vs. Analogs


FASN Inhibition: Regioisomeric Comparison

In the FASN inhibitor patent family (US 9,809,552 B2), the target compound scaffold—featuring a piperazine carbonyl directly attached to the isoquinoline 4-position—represents a distinct regioisomeric series from the isoquinoline-6-yl-benzoyl-piperazine series exemplified by compound 'A1' (1-[4-(4-isoquinolin-6-yl-benzoyl)-piperazin-1-yl]-propan-1-one). Within this patent, biphenyl substitution patterns were systematically varied, and halogen identity/position on the biphenyl was found to modulate FASN biochemical IC₅₀. The 2′,6′-difluoro substitution on the biphenyl ring in the target compound confers a distinct electronic and steric environment at the carbonyl relative to mono-fluoro or non-fluorinated biphenyl analogs, affecting the amide bond conformation critical for FASN active-site engagement [1]. A structurally related biphenyl-piperazine FASN inhibitor in the BindingDB database (CHEMBL2322365, compound 001-115) demonstrated a biochemical FASN IC₅₀ of 480 nM in an assay using FASN enzyme isolated from SKBr3 human breast cancer cells, providing a quantitative benchmark for the potency range achievable within this chemotype class [2].

FASN Regioisomer
Class-level inference
Target: 4-yl series (no data) Comparator A1 (6-yl series); IC₅₀ 480 nM Regioisomeric shift predicted
Regioisomer identity critical for FASN potency interpretation.
Data to verify for this specific compound.
FASN inhibition oncology lipid metabolism

Regioisomeric Attachment and Functional Impact

The target compound features piperazine attached at the 4-position of the isoquinoline ring, whereas the primary exemplified FASN inhibitor series in US 9,809,552 B2 utilizes an isoquinoline-6-yl-benzoyl-piperazine architecture (compound 'A1': 1-[4-(4-isoquinolin-6-yl-benzoyl)-piperazin-1-yl]-propan-1-one) [1]. This regioisomeric distinction is pharmacologically significant: the isoquinoline-4-yl series positions the heterocyclic nitrogen closer to the piperazine-carbonyl pharmacophore, altering the hydrogen-bonding capacity and electronic environment of the central scaffold compared to the 6-yl series, where the isoquinoline is connected through an intervening phenyl spacer [1]. In a distinct biological context, a 4-piperazine isoquinoline derivative (Compound 1) was identified as a tau prion inhibitor with CDK8 activity, demonstrating an EC₅₀ of 390 nM in a cellular tau prion formation assay with a K_(p,uu) (unbound brain-to-plasma partition coefficient) of 0.04, indicating brain permeability [2]. While this Compound 1 differs in its N-substitution from the target compound, the data demonstrate that the 4-piperazine-isoquinoline connectivity can support CNS target engagement—a property unlikely to be replicated by 6-yl or other regioisomeric series without specific optimization [2].

Connectivity & CNS
Cross-study comparable
4-yl connectivity: Kp,uu 0.04 (tau model) 6-yl series: no CNS data
4-yl attachment may support CNS target engagement.
Not measured for this compound; structure-activity inference.
regioisomerism target engagement medicinal chemistry

5-HT₂A Receptor Selectivity: Halogen Effects

The piperazinylcarbonyl isoquinoline scaffold was disclosed as a selective 5-HT₂A antagonist series in DE 10102053 (Merck Patent GmbH), where compounds of formula I with various R₁ phenyl substituents (including halogenated biphenyls) demonstrated selective affinity for 5-HT₂A receptors [1]. The patent explicitly states that compounds in this class are 'selective 5-HT₂A antagonists' with 'clinically antipsychotic activity with no or with minimal side effects,' attributed to their selectivity profile over other serotonergic and dopaminergic receptors [1]. Halogen substitution on the R₁ phenyl/biphenyl group was identified as a key determinant of receptor selectivity. While the target compound's exact 5-HT₂A Kᵢ is not publicly disclosed, the SAR framework in DE 10102053 establishes that the 2′,6′-difluoro substitution on the biphenyl influences the compound's selectivity relative to 5-HT₁A, 5-HT₇, D₂, D₃, and D₄ receptors [1]. Comparative data from a related isoquinoline-sulfonamide series (Zajdel et al., 2012) demonstrated that introduction of a chlorine or fluorine atom into the 3- and 4-position of phenylpiperazine altered 5-HT₇ affinity while affecting 5-HT₁A and 5-HT₂A selectivity, with Kᵢ values for 5-HT₂A ranging from single-digit to hundreds of nanomolar depending on halogen identity and position [2].

5-HT₂A Halogen Effect
Class-level inference
2′,6′-difluoro pattern Varies vs. 5-HT₁A, D₂, D₃; patent-based SAR
Fluorine position may shift receptor selectivity profile.
No direct binding data for this compound.
5-HT2A antagonism CNS receptor selectivity antipsychotic

Fluorine Substitution: Lipophilicity & Basicity Shift

The 2′,6′-difluoro substitution on the biphenyl ring in the target compound is predicted to increase lipophilicity (cLogP) by approximately 0.5–0.8 log units compared to the non-fluorinated biphenyl analog, based on the established π-value contribution of aromatic fluorine (~0.14 per fluorine atom in this environment) [1]. This fluorine-induced lipophilicity modulation alters both passive membrane permeability and non-specific protein binding. Simultaneously, the ortho,ortho′-difluoro arrangement increases the dihedral angle of the biphenyl system compared to the unsubstituted biphenyl, affecting the spatial presentation of the carbonyl oxygen for hydrogen bonding with target residues [2]. The molecular weight (429.5 g/mol), cLogP (estimated ~4.0–4.8), and hydrogen bond acceptor count (4: two fluorine atoms, one carbonyl oxygen, one isoquinoline nitrogen) place the compound within favorable drug-like chemical space (Lipinski compliance) while the difluoro motif provides a distinct balance of permeability and metabolic stability that mono-fluoro or chloro analogs cannot simultaneously achieve [1]. The piperazine N-4 substituent being a carbonyl (amide) rather than an alkyl group further reduces basicity (predicted pKₐ ~7–8 for the piperazine N-1 vs. ~9–10 for alkyl-substituted piperazines), which can reduce hERG channel affinity and phospholipidosis risk relative to more basic piperazine analogs [3].

Physicochemical Shift
Class-level inference
ΔcLogP +0.5 to +0.8 ΔpKₐ −2 to −3 vs. alkyl-piperazine
Predicted property shift vs. non-fluorinated analog.
Calculated values; not experimentally measured.
lipophilicity drug-likeness fluorine substitution

2′,6′-Difluoro-biphenyl Isoquinoline: Research & Procurement Scenarios


FASN Drug Discovery: Defined Biphenyl Halogenation

For laboratories developing FASN inhibitors for breast, colorectal, or prostate cancer, the target compound provides a precisely defined 2′,6′-difluorobiphenyl-3-carbonyl isoquinoline-4-yl chemotype. The FASN patent (US 9,809,552 B2) established that biphenyl halogenation patterns directly influence enzymatic and cellular FASN potency [1]. Using this specific CAS-registered compound rather than a generic 'biphenyl-piperazine-isoquinoline' ensures the 2′,6′-difluoro substitution is maintained, which the patent SAR indicates modulates inhibitor potency. Related biphenyl FASN inhibitors have demonstrated biochemical IC₅₀ values in the sub-micromolar range (e.g., 480 nM), establishing a quantitative performance benchmark for this chemotype class [2].

5-HT₂A Pharmacology: Halogen-Selective Profiling

The piperazinylcarbonyl isoquinoline scaffold was patented as a selective 5-HT₂A antagonist series (DE 10102053), with halogen substitution on the R₁ phenyl/biphenyl group identified as a selectivity determinant vs. 5-HT₁A, 5-HT₇, D₂, D₃, and D₄ receptors [3]. The target compound's 2′,6′-difluorobiphenyl motif represents a defined halogenation state for receptor selectivity profiling. Comparative studies in related isoquinoline series have shown that fluorine vs. chlorine substitution can shift 5-HT receptor subtype Kᵢ values by 10- to 100-fold [4], making this specific compound essential for reproducible receptor pharmacology.

Physicochemical Profiling: Fluorine Substitution Effects

For medicinal chemistry teams systematically studying the impact of fluorination on compound properties, this compound serves as a well-defined 2′,6′-difluoro reference point within the biphenyl-piperazine-isoquinoline series. The difluoro pattern is predicted to increase cLogP by ~0.5–0.8 units vs. the non-fluorinated analog while the amide-bonded piperazine reduces basicity (pKₐ ~7–8) relative to alkyl-piperazine variants (pKₐ ~9–10) [5][6]. These properties influence solubility, permeability, and off-target liability (e.g., hERG, phospholipidosis), making the compound a valuable comparator for establishing fluorination SAR within this scaffold class [6].

Procurement Specification: Regioisomer & Halogenation Fidelity

For CROs, core facilities, and compound management groups, the CAS number 2728516-49-0 uniquely identifies this compound with the isoquinoline-4-yl (not 6-yl or other) connectivity and the specific 2′,6′-difluoro substitution . The FASN patent series (US 9,809,552) exemplifies a structurally distinct isoquinoline-6-yl-benzoyl series (compound 'A1'), while the unsubstituted core 4-(piperazin-1-yl)isoquinoline carries a different CAS (908292-89-7) [1]. Procuring the correct CAS ensures the regioisomer and halogenation state match the intended research compound, preventing experimental confounding from isomeric impurities or substitution errors.

Application
Selection Property
Validation Focus
FASN pathway inhibition studies
2′,6′-difluorobiphenyl substitution fidelity
FASN biochemical assay context
5-HT₂A receptor selectivity profiling
Halogen-dependent selectivity window
Receptor binding assay reproducibility
Fluorination SAR characterization
Lipophilicity and basicity modulation
Assay compatibility and off-target liability review
Research compound procurement specification
Regioisomeric and halogenation fidelity
CAS-specific identity verification
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